Disperse Red 97
Description
Evolution of Disperse Red Compounds in Scholarly Inquiry
The development of disperse dyes is intrinsically linked to the advent of synthetic hydrophobic fibers in the 1920s. aatcc.org Initially known as acetate (B1210297) dyes, their name was changed to "disperse dyes" in 1953 to reflect their applicability to a wider range of new fibers. aatcc.org The rapid growth of polyester (B1180765) fiber production in the 1950s and 1960s spurred extensive research into new disperse dye structures, particularly those based on anthraquinone (B42736) and benzenoid mono-azo compounds, to meet the demand for higher wetfastness and more economical dyeing processes. p2infohouse.org
Significance of Azo Chromophores in Contemporary Chemical Research
Azo chromophores, characterized by the –N=N– functional group, are a cornerstone of the dye industry, representing an estimated 85% of all disperse dyes. wikipedia.org The color of azo dyes is determined by the azo bond and its associated auxochromes and chromophores. nih.gov Contemporary research continues to explore the synthesis of novel azo dyes with enhanced properties. For instance, the incorporation of heterocyclic moieties into the azo dye scaffold can improve color, tinctorial strength, and thermal stability. rsc.org Furthermore, azo chromophores are investigated for their applications in nonlinear optical materials and photoregulated biological systems due to their photochromic properties. tandfonline.comcapes.gov.br
Contextualizing Disperse Red 97 within Disperse Dye Chemistry
Disperse Red 97 belongs to the single azo class of disperse dyes. worlddyevariety.com It is primarily used for dyeing polyester, acrylic, and polyamide fibers. worlddyevariety.com Unlike many disperse dyes that rely on an azo-coupling reaction for their synthesis, the manufacturing of Disperse Red 97, which possesses an anthraquinone backbone, involves a sulfonation-amination sequence. This structural feature contributes to its distinct properties, including thermal stability, when compared to some azo-based analogues like Disperse Red 1.
Chemical and Physical Properties of Disperse Red 97
| Property | Value | Source |
| CAS Number | 12223-48-2 | worlddyevariety.com |
| Molecular Formula | C₁₇H₁₆N₆O₅ | worlddyevariety.com |
| Molecular Weight | 384.35 g/mol | worlddyevariety.com |
| Colour Index Name | C.I. Disperse Red 97, C.I. 11232 | worlddyevariety.com |
| Molecular Structure | Single azo class | worlddyevariety.com |
| Boiling Point | 676.7ºC at 760mmHg | chemsrc.com |
| Flash Point | 363.1ºC | chemsrc.com |
| Density | 1.4 g/cm³ | chemsrc.com |
Synthesis of Disperse Red 97
The synthesis of Disperse Red 97 is a multi-step process. According to one method, it involves the diazotization of 2,4-Dinitrobenzenamine, followed by coupling with N-(2-cyanoethyl)-N-(2-hydroxyethyl)benzeneamine. worlddyevariety.com
Another patented method describes a two-step sequence starting with 1-amino-2-phenoxy-4-hydroxyanthraquinone. google.com
Sulfonation: The initial compound undergoes sulfonation using chlorsulfonic acid and sulfur oxychloride to create the intermediate, 1-amino-2-(4'-chlorosulfonyl)phenoxy-4-hydroxyanthraquinone. google.com
Amination: This intermediate is then reacted with 3-ethoxypropylamine (B153944) to produce the final Disperse Red 97 product. google.com This method is noted for its simple process and high yield, with a final product purity of over 99.8%. google.com
Research Findings
Disperse Red 97 is utilized in the textile industry for its vibrant red color and good fastness properties on synthetic fabrics like polyester. High-temperature dyeing techniques are typically employed to ensure strong bonding between the dye and the fiber. Beyond textiles, Disperse Red 97 serves as a model compound in analytical chemistry for the development of new detection methods for assessing pollution levels in environmental samples.
Properties
CAS No. |
12223-48-2 |
|---|---|
Molecular Formula |
C72H60NiO12P4 |
Origin of Product |
United States |
Synthetic Methodologies and Structural Derivatization of Disperse Red 97
Classical and Modern Synthetic Routes for Disperse Red Azo Dyes
The synthesis of azo dyes, a class to which Disperse Red 97 belongs, typically involves a two-step process: diazotization and azo coupling. jchemrev.com While azo coupling is a common method for disperse dyes, the specific structure of Disperse Red 97, which contains an anthraquinone (B42736) backbone, necessitates a different synthetic approach involving sulfonation and nucleophilic substitution. However, the general principles of azo dye synthesis provide context for understanding related red disperse dyes.
Diazotization involves the treatment of a primary aromatic amine with sodium nitrite (B80452) under controlled acidic conditions and low temperatures to form a diazonium salt. jchemrev.comresearchgate.net This diazonium salt, which is often unstable, is then reacted with a coupling component, such as a phenol, aromatic amine, or β-ketoacid derivative, to form the azo dye through an azo coupling reaction. jchemrev.comresearchgate.net This reaction is fundamental to creating the characteristic azo linkages within the dye molecule. vulcanchem.com Controlled conditions are required for proper formation of azo bonds and subsequent purification. vulcanchem.com The coupling process is commonly conducted under acidic conditions to enhance dye stability and at low temperatures (0-5 °C) to maintain the stability of the diazonium salt. researchgate.netnih.gov The choice of functional groups on the aromatic rings of the diazonium salt can influence the rate of the coupling reaction; electron-withdrawing groups can increase coupling kinetics but may decrease salt stability. researchgate.netmdpi.com
For Disperse Red 97, the synthesis described in patent CN102942800A follows a two-step sequence starting with 1-amino-2-phenoxy-4-hydroxyanthraquinone. This undergoes sulfonation using chlorosulfonic acid and sulfur oxychloride to form an intermediate, which is then reacted with 3-ethoxypropylamine (B153944) to yield the final product. This pathway deviates from the typical diazotization-coupling for azo dyes due to the anthraquinone core.
The synthesis of Disperse Red 97 involves specific precursors and reaction conditions. The preparation detailed in patent CN102942800A utilizes 1-amino-2-phenoxy-4-hydroxyanthraquinone as a starting material. This undergoes sulfonation to form 1-amino-2-(4'-chlorosulfonyl)phenoxy-4-hydroxyanthraquinone, followed by reaction with 3-ethoxypropylamine. This method is reported to be simple with a high yield (≥ 95%) and high finished product purity (≥ 99.8%). google.com
Reaction optimization in chemical synthesis aims to identify the conditions that maximize yield, purity, and efficiency. acs.org While specific optimization studies for the Disperse Red 97 synthesis pathway described in CN102942800A are not detailed in the provided text, general approaches to reaction optimization, such as varying temperature, reaction time, reagent equivalents, and catalyst loading, are common in chemical synthesis. acs.org For azo dyes, factors like pH and temperature during diazotization and coupling are critical for yield and stability. researchgate.netnih.govmdpi.com
Diazotization and Coupling Reactions for Azo Dye Formation
Chemical Modification Strategies for Enhanced Performance in Advanced Systems
Chemical modification of disperse dyes, including Disperse Red 97, is explored to improve their performance characteristics and expand their applicability beyond traditional textile dyeing.
Incorporating disperse dyes into polymeric architectures is a strategy to enhance their properties, such as dispersion stability and durability, particularly in applications like inkjet inks and functional materials. mdpi.commdpi.com Disperse dyes have low water solubility, necessitating chemical or physical modification for use in aqueous ink formulations. mdpi.com Strategies include using surfactants or polymeric dispersants, or encapsulating the dyes within polymers. mdpi.com
Color polymer nanospheres based on disperse dyes have shown potential for inkjet inks, combining the chromatic properties of dyes with the processability of polymers. mdpi.com Methods for preparing these nanospheres include solvent evaporation and mini-emulsion polymerization. mdpi.com For instance, disperse dyes have been incorporated into P(St-BA-MAA) nanospheres, which were then used in ink formulations, demonstrating high dye fixation and stability. mdpi.com The interaction between dyes and nanospheres has been studied using techniques like XRD, FTIR, and DSC. mdpi.com
Disperse dyes, such as Disperse Red 1, have also been incorporated into polymers like polymethyl methacrylate (B99206) (PMMA) for applications in photonics and nonlinear optics. mdpi.com This can involve non-covalent incorporation into polymer beads or covalent functionalization of polymers with chromophores. mdpi.comtandfonline.comacs.org Supercritical carbon dioxide has been used as a medium for impregnating PMMA with disperse azo dyes. mdpi.com
Functionalization of disperse dyes or the materials they are incorporated into can be used to control interfacial interactions, which are critical for dispersion stability, compatibility with different matrices, and performance in composite materials. acs.orgrsc.orgnih.govresearchgate.netmdpi.com
Modifying the surface of materials, such as carbon nanotubes or inorganic particles, through functionalization can improve their dispersion within polymer matrices and enhance interfacial adhesion. acs.orgrsc.orgnih.govresearchgate.netmdpi.com This is relevant when disperse dyes are used in composite materials. For example, functionalization of carbon nanotubes has been shown to improve their dispersion and the mechanical properties of polymer composites due to better interfacial bonding. nih.govresearchgate.net Similarly, grafting polymers with specific functional groups can enhance adhesion to inorganic nanoparticles by improving interaction and enabling hydrogen bonding. mdpi.com
While direct examples of functionalizing Disperse Red 97 specifically for controlling interfacial interactions in advanced systems are not explicitly detailed in the provided text, the general principles of functionalization for enhancing dispersion and interfacial adhesion in polymer composites and nanostructures are well-established. acs.orgrsc.orgnih.govresearchgate.netmdpi.com This suggests that similar strategies could be applied to Disperse Red 97 or the materials it is combined with to optimize its performance in various applications.
Advanced Material Applications and Functionalization of Disperse Red Dyes
Nonlinear Optical (NLO) Chromophore Integration and Characterization
Disperse red dyes, characterized by their push-pull electron systems and azo (–N=N–) chromophores, exhibit significant nonlinear optical properties, making them suitable candidates for integration into various material systems for photonic applications.
Second Harmonic Generation (SHG), a prominent second-order NLO effect, involves the conversion of incident light at a specific frequency into light at double that frequency. Studies on dye-polymer systems, particularly those incorporating azo dyes like Disperse Red 1, have demonstrated their potential for SHG. For instance, Disperse Red 1 has been utilized in polymethyl methacrylate (B99206) (PMMA) composites for SHG, benefiting from the dye's high dipole moment alignment within the polymer matrix. uni.lu Research has investigated the dynamics of photoinduced noncentrosymmetry in DR1-doped and functionalized PMMA films, which is crucial for achieving SHG. The SHG signal in such systems is indicative of the successful orientation of the NLO chromophores within the polymer. Studies have also compared the NLO properties and SHG potential of DR1-doped solgel materials with DR1-PMMA, highlighting the influence of the host matrix on the dye's optical behavior. While specific detailed SHG studies focusing solely on Disperse Red 97 in polymer systems are less prevalent in the provided literature, the principles established for other Disperse Red azo dyes, such as DR1, are directly relevant due to the shared azo chromophore structure responsible for the NLO response.
A key characteristic of azo dyes like Disperse Red 1 is their ability to undergo reversible trans-cis photoisomerization upon irradiation with light of appropriate wavelengths. This photoisomerization process is fundamental to the photoinduced anisotropy observed in dye-doped polymer films. uni.lu The rod-like trans isomer typically has anisotropic absorption, while the bent cis isomer's absorption is more isotropic. Irradiation with polarized light leads to the selective excitation and isomerization of dye molecules aligned with the light's polarization, resulting in a reorientation of the chromophores and the induction of optical anisotropy, such as dichroism and birefringence. The photoinduced anisotropy can be influenced by factors such as the polymer matrix rigidity and the thermal relaxation of the cis isomer back to the trans form. Angular redistribution of the trans molecules also contributes to the anisotropic distribution. Studies on DR1 in various polymer matrices, including hybrid polymers and poly(ethyl methacrylate), have provided insights into the kinetics and mechanisms of this photoinduced reorientation and isomerization. These mechanisms are expected to be operative in Disperse Red 97 due to its azo structure, influencing its behavior when integrated into materials for optical applications.
The incorporation of disperse red dyes into polymer matrices can also impact their mechanical properties, leading to thermomechanical and photomechanical effects. Studies on polymers doped with Disperse Red 1 have explored these phenomena. For example, the addition of DR1 to PMMA fibers has been shown to influence their thermomechanical and photomechanical properties, affecting stiffness and glass transition temperature (Tg). While low-molecular-weight dopants are often expected to plasticize polymers and decrease Tg, studies with DR1 have sometimes shown evidence of antiplasticization. Photomechanical effects in azo-dye-doped polymers are often linked to the photoisomerization process, where the structural change of the dye molecule upon light absorption can induce mechanical stress or strain in the surrounding polymer matrix. Photothermal heating due to light absorption can also contribute to the observed mechanical responses. Research has aimed to characterize these mechanical changes as a function of temperature, light intensity, and polarization. These investigations provide valuable data for designing materials with light-controllable mechanical properties.
For practical NLO applications, the temporal and thermal stability of the induced optical nonlinearity is critical. Functionalized polyimides incorporating NLO chromophores, including Disperse Red type dyes, have been developed to address this requirement. Polyimides are known for their high thermal stability, which can help to maintain the alignment of the poled chromophores at elevated temperatures. Studies on Disperse Red functionalized polyimides have demonstrated long-term stability of dipole orientation, with significant retention of the SHG signal even after extended periods at high temperatures (e.g., >500 h at 150°C). The glass transition temperature of the polyimide matrix plays a crucial role in the stability of the poled state; higher Tg generally leads to improved stability of the dipole orientation. Research has explored the synthesis of copolyimides with varying chromophore loading levels to optimize the balance between NLO activity and thermal stability. These studies highlight the importance of the polymer backbone and the nature of the chromophore-polymer linkage in achieving stable NLO properties for device applications.
Thermomechanical and Photomechanical Investigations of Dye-Doped Materials
Exploration in High-Temperature Material Processing
Disperse Red 97 is widely utilized in high-temperature processes, particularly within the textile industry, due to its suitability for dyeing synthetic fibers like polyester (B1180765).
Supercritical Carbon Dioxide Dyeing Mechanisms for Azo Dyes
Supercritical carbon dioxide (scCO₂) dyeing presents an environmentally friendly alternative to conventional water-based dyeing processes, eliminating the need for large volumes of water and auxiliary chemicals. mdpi.comtandfonline.com This technique utilizes CO₂ in its supercritical state, where it exhibits properties between those of a liquid and a gas, allowing it to act as a solvent for disperse dyes. tandfonline.com
The mechanism of scCO₂ dyeing for azo disperse dyes on synthetic fibers like polyester involves the dissolution of the dye in the supercritical CO₂ fluid. researchgate.netsemanticscholar.org The scCO₂ penetrates the fiber matrix, causing it to swell and plasticize. mdpi.com This plasticization increases the free volume within the polymer structure, facilitating the diffusion and uptake of the dissolved dye molecules into the fiber. mdpi.commdpi.com The solubility of disperse dyes in scCO₂ is a critical factor influencing the dyeing efficiency and can be significantly increased by adjusting parameters such as temperature and pressure. semanticscholar.org
Research on the scCO₂ dyeing of polyester with various disperse azo dyes has demonstrated efficient dye penetration and good color fastness properties. mdpi.commdpi.comresearchgate.net Studies have investigated the influence of dye structure, including the position of electron-withdrawing groups and the length of alkyl chains, on the absorption properties and color fastness of the dyed fabrics in scCO₂. mdpi.commdpi.com While specific detailed studies on the scCO₂ dyeing mechanism and performance of Disperse Red 97 were not prominently found in the searched literature, as an azo disperse dye, it is expected to exhibit similar behavior and mechanisms when applied to suitable synthetic fibers under supercritical conditions. The efficiency would depend on its solubility in scCO₂ and its interaction with the specific fiber being dyed.
Functional Coatings and Surface Modification Studies
Disperse dyes can also be incorporated into functional coatings or used in surface modification processes to impart color or other properties to materials. This can involve embedding the dyes within a coating matrix or chemically immobilizing them onto a surface.
Studies have explored the use of disperse dyes in various coating applications. For instance, Disperse Red 1, another azo disperse dye, has been investigated for its non-linear optical properties when incorporated into polymer matrices or coatings, with potential applications in photonics and light storage. sigmaaldrich.comd-nb.info Disperse dyes have also been used in the development of colored coatings on textiles through techniques like plasma-assisted dye coating, which can lead to covalent immobilization of the dye on the surface, reducing leaching. d-nb.info
Surface modification of textile fibers, such as plasma treatment or chemical grafting, can enhance the uptake and fixation of disperse dyes, improving color strength and fastness properties. mdpi.com Furthermore, disperse azo dyes have been used to create dye-silica hybrids deposited as coatings on cellulose (B213188) fibers via sol-gel processes, demonstrating the potential for incorporating these dyes into functional hybrid materials with controlled leaching properties. researchgate.net
Environmental Transformation and Degradation Mechanisms of Disperse Red Dyes
Adsorptive Removal Mechanisms from Aqueous Environments
Adsorption is a widely employed physicochemical method for the removal of dyes from wastewater due to its effectiveness and relative simplicity. nih.govircwash.org This process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent material. nih.gov The efficiency of adsorption is influenced by various factors, including the type of adsorbent, dye concentration, contact time, temperature, and pH of the solution. ijrdo.orgbioline.org.brmdpi.com
Adsorption Kinetics and Isotherms on Various Adsorbents
Studies on the adsorption of various Disperse Red dyes and Acid Red 97 onto different adsorbents have provided insights into the kinetics and equilibrium of the adsorption process. For instance, the adsorption of C.I. Acid Red 97 (AR97) onto walnut shell (WS) was found to follow pseudo-second-order kinetics, with a high correlation coefficient (greater than 0.99). bioline.org.brcapes.gov.br Equilibrium data for AR97 adsorption onto walnut shell were in good agreement with the Freundlich isotherm model. bioline.org.brcapes.gov.br Similarly, the adsorption of Disperse Red 9 (DR9) onto phosphoric acid impregnated activated carbon (PAC) and polypyrrole polymer composite (PPC) also followed pseudo-second-order kinetics. ijrdo.org The equilibrium data for DR9 adsorption onto these materials fitted well with the Langmuir isotherm model, suggesting monolayer adsorption. ijrdo.org For Disperse Red 60 (DR60), the adsorption kinetics onto a PTT adsorbent followed the pseudo-second-order model, and the Nernst equation showed the highest correlation coefficient for the adsorption isotherm. researchgate.net Adsorption studies of disperse red dyes on activated carbon have also indicated that the process can follow pseudo-second-order kinetics and be described by models such as the BET isotherm. nih.gov The time required to reach equilibrium varies depending on the adsorbent and dye concentration, with rapid adsorption often observed initially, followed by a slower rate as the adsorbent surface becomes saturated. acs.orgbrazilianjournals.com.br
Here is a summary of observed kinetics and isotherm models for some Disperse Red dyes and Acid Red 97 on various adsorbents:
| Dye | Adsorbent | Kinetic Model | Isotherm Model | Source |
| Acid Red 97 | Walnut Shell (WS) | Pseudo-second-order | Freundlich | bioline.org.brcapes.gov.br |
| Disperse Red 9 | Phosphoric acid impregnated Activated Carbon (PAC) | Pseudo-second-order | Langmuir | ijrdo.org |
| Disperse Red 9 | Polypyrrole Polymer Composite (PPC) | Pseudo-second-order | Langmuir | ijrdo.org |
| Disperse Red 60 | PTT adsorbent | Pseudo-second-order | Nernst | researchgate.net |
| Disperse Red | Activated Carbon | Pseudo-second-order | BET | nih.gov |
| Acid Red 97 | Hydrocalumite (HC) | Pseudo-second-order | Langmuir | researchgate.net |
| Disperse Red 60 | Cationic Surfactant-modified Coffee Husk Biochar | Pseudo-second-order | Langmuir | tci-thaijo.org |
| Disperse Red | Palm ash | Pseudo-second-order | Freundlich | usm.my |
Mechanistic Insights into Dye-Adsorbent Interactions
The interaction mechanisms between disperse dyes and adsorbents are complex and can involve various forces, including electrostatic attraction, hydrogen bonding, van der Waals forces, and π-π interactions. nih.gov For disperse dyes, which are non-ionic compounds with low water solubility, adsorption is often favored on hydrophobic surfaces. researchgate.netusm.my
The pH of the solution plays a crucial role in the adsorption mechanism, particularly for adsorbents with pH-dependent surface charges. ircwash.orgijrdo.org For anionic dyes like Acid Red 97, adsorption is generally favored at acidic pH values where the adsorbent surface may be positively charged, leading to electrostatic attraction between the adsorbent and the negatively charged dye molecules. ircwash.orgijrdo.orgbioline.org.br Conversely, in alkaline conditions, electrostatic repulsion between the negatively charged adsorbent surface and anionic dye molecules can decrease adsorption efficiency. ijrdo.org For some disperse dyes, the percentage removal can remain relatively constant over a range of pH values, such as pH 5–10 for disperse red and disperse blue on palm ash, and pH 4-12 for Disperse Orange 30 on rattan sawdust-based activated carbon. brazilianjournals.com.brusm.my However, for Disperse Red 9, maximum removal was observed at acidic pH 2, decreasing with increasing pH. ijrdo.org
The surface properties of the adsorbent, such as surface area, pore volume, and the presence of functional groups, significantly influence its adsorption capacity. nih.govbioline.org.bracs.orgresearchgate.net Materials with high surface area and appropriate pore size distribution can provide more active sites for dye adsorption. nih.govacs.orgbohrium.com Functional groups on the adsorbent surface, such as hydroxyl and carboxyl groups, can also participate in interactions with dye molecules through hydrogen bonding or electrostatic forces. bioline.org.br The adsorption process can be physisorption or chemisorption depending on the nature of the interaction. researchgate.netijrdo.orgcapes.gov.br For instance, the adsorption of DR9 onto PAC and PPC was indicated to be chemisorption based on the calculated activation energy. ijrdo.org
Photocatalytic Degradation Pathways
Photocatalytic degradation, often employing semiconductor photocatalysts like titanium dioxide (TiO2), is an advanced oxidation process that can effectively degrade various organic pollutants, including textile dyes, in wastewater. doi.orgacs.orgbrazilianjournals.com.brmdpi.comrsc.org This process utilizes light energy to activate the photocatalyst, generating reactive species that attack and break down the dye molecules. doi.orgmdpi.com
Role of Titanium Dioxide (TiO2) in Disperse Red Degradation
Titanium dioxide (TiO2) is a widely used photocatalyst due to its low cost, chemical stability, high oxidizing strength, non-toxicity, and availability. doi.orgbrazilianjournals.com.br When TiO2 is irradiated with UV light of sufficient energy (greater than its band gap), electron-hole pairs are generated. doi.orgbrazilianjournals.com.brmdpi.com These charge carriers can then react with water and oxygen present in the system to produce highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2⁻). doi.orgmdpi.com These radicals are strong oxidizing agents that can attack the chromophoric groups and break down the complex molecular structure of disperse dyes, leading to decolorization and mineralization into simpler, less harmful compounds like carbon dioxide and water. doi.orgacs.orgmdpi.com
Studies on the photocatalytic degradation of various Disperse Red dyes using TiO2 have demonstrated its effectiveness. For example, TiO2 photocatalysis achieved 85% efficiency in the degradation of Disperse Red 97 under UV light at pH 7. For C.I. Disperse Red 73, TiO2 Aeroxide P25 achieved 60% to 90% dye degradation and up to 98% chemical oxygen demand (COD) removal under UV irradiation. mdpi.com Disperse Red 1 has also been studied for TiO2 photocatalyzed degradation under UV light. nih.gov The presence of TiO2 significantly enhances the degradation rate compared to photolysis alone. brazilianjournals.com.br
Influence of pH and Catalyst Loading on Degradation Efficiency
The efficiency of photocatalytic degradation of disperse dyes by TiO2 is significantly influenced by operational parameters such as pH and catalyst loading. doi.orgacs.orgpjoes.com
Influence of pH: The pH of the solution affects the surface charge of the TiO2 photocatalyst and the ionization state of the dye molecules, which in turn influences the adsorption of dye onto the catalyst surface and the generation of reactive species. doi.orgacs.orgpjoes.comscispace.com For C.I. Disperse Red 73, the highest degradation was achieved at pH 4, while lower degradation was observed at pH 10. mdpi.com This is consistent with the point of zero charge (pzc) of TiO2 (Aeroxide P25 reported around pH 6.5), where the surface is positively charged in acidic conditions, potentially favoring the adsorption of anionic dyes or facilitating the interaction with neutral disperse dyes. mdpi.com Studies on other dyes have also shown that the optimal pH for photocatalytic degradation can vary depending on the dye and the photocatalyst used. researchgate.netscispace.commdpi.com
Influence of Catalyst Loading: The amount of photocatalyst used also affects the degradation efficiency. Increasing the catalyst loading generally increases the number of active sites available for the reaction and the absorption of light, leading to enhanced dye degradation. doi.orgacs.orgmdpi.com However, beyond an optimal concentration, further increases in catalyst loading can lead to decreased efficiency due to light scattering and screening effects caused by the excess catalyst particles, as well as increased particle agglomeration. doi.org For C.I. Disperse Red 73, increasing the TiO2 loading from 0.5 g/L and 1 g/L to 2 g/L resulted in a remarkable increase in dye degradation. mdpi.com Studies on other dyes have also identified optimal catalyst concentrations for maximum degradation efficiency. mdpi.comcanterbury.ac.nz
Identification of Intermediate Degradation Products
The photocatalytic degradation of complex organic molecules like disperse dyes proceeds through a series of steps involving the cleavage of chemical bonds and the formation of intermediate products before complete mineralization occurs. doi.orgacs.orgtci-thaijo.orgmdpi.com Identifying these intermediate products is crucial for understanding the degradation pathways and assessing the potential toxicity of the treated effluent, as some intermediates may be more toxic than the parent dye molecule. doi.org
Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used for the separation and identification of intermediate degradation products. mdpi.com While specific intermediate products for the TiO2 photocatalytic degradation of Disperse Red 97 are not extensively detailed in the provided search results, studies on other azo dyes indicate that degradation typically involves the cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines. Further oxidation can lead to the opening of aromatic rings and the formation of smaller aliphatic compounds, eventually resulting in carbon dioxide, water, and inorganic ions. doi.orgacs.org The specific intermediates formed depend on the dye structure and the reaction conditions.
| Parameter | Influence on Degradation Efficiency |
| pH | Affects catalyst surface charge, dye ionization, adsorption, and reactive species generation. Optimal pH varies. |
| Catalyst Loading | Increased loading generally enhances degradation up to an optimum point; excess can reduce efficiency. |
| Initial Dye Conc. | Higher concentrations can decrease efficiency due to light screening and active site saturation. |
Note: While the principles of adsorption and photocatalytic degradation discussed apply generally to disperse dyes, specific kinetic, isotherm, and mechanistic details, as well as optimal parameters and intermediate products, can vary depending on the specific dye structure and the adsorbent or photocatalyst used. Data presented here for dyes other than Disperse Red 97 are indicative of typical behavior within the disperse dye class.
Biodegradation Processes and Microbial Pathways
Biodegradation is a key natural process for the removal of dyes from the environment, often involving microbial activity ijcmas.comresearchgate.net. While specific detailed studies on the biodegradation of Disperse Red 97 are limited in the search results, the mechanisms for disperse dyes in general, and some specific examples, provide insight into potential pathways for Disperse Red 97.
Azo-Bond Reduction Mechanisms by Microbial Consortia
Many disperse dyes, including some red disperse dyes, contain azo bonds (-N=N-) as part of their chromophoric structure ijcmas.comresearchgate.net. The reduction of these azo bonds is often the initial and a crucial step in the microbial degradation of azo dyes, leading to decolorization ijcmas.comresearchgate.netnih.govresearchgate.net. This process is typically facilitated by microbial consortia, particularly under anaerobic conditions, through the action of enzymes like azoreductases ijcmas.comresearchgate.netresearchgate.netnih.govresearchgate.net. Azo reduction cleaves the azo bond, resulting in the formation of colorless aromatic amines ijcmas.comresearchgate.netresearchgate.netnih.govresearchgate.net. While this step leads to decolorization, the resulting aromatic amines can sometimes be more toxic than the parent dye, necessitating further degradation ijcmas.comresearchgate.netresearchgate.net.
Studies on other disperse red dyes, such as Disperse Red F3B and Disperse Red 1, have demonstrated the effectiveness of bacterial isolates and consortia in achieving significant decolorization through azo bond reduction ijcmas.comresearchgate.net. For instance, Enterococcus faecalis has shown rapid decolorization of Disperse Red F3B ijcmas.com. A bacterial consortium has also been investigated for its potential to degrade Disperse Red 1 in anaerobic-aerobic reactor systems researchgate.net.
Enzyme-Mediated Decolorization and Mineralization
Enzymes produced by microorganisms play a significant role in the decolorization and potential mineralization of disperse dyes lifesciencesite.commdpi.comopenbiotechnologyjournal.comnih.gov. Ligninolytic enzymes, such as laccases and manganese peroxidases, produced by white-rot fungi and other microorganisms, are known for their ability to degrade a wide range of complex organic pollutants, including dyes, through oxidative mechanisms mdpi.comnih.govscielo.br. These enzymes can attack the dye molecule, leading to the breakdown of its complex structure lifesciencesite.comnih.gov.
While some disperse dyes are reported to be more resistant to enzymatic decolorization compared to other dye types, studies have shown that laccase enzymes can achieve notable decolorization rates for disperse dyes mdpi.com. The efficiency of enzyme-mediated decolorization can be influenced by factors such as enzyme loading, dye concentration, temperature, and pH mdpi.comopenbiotechnologyjournal.comscielo.br. For example, studies with laccase have shown varying decolorization rates for different disperse dyes under optimized conditions mdpi.com.
Enzyme-mediated processes can lead to not only decolorization but also a reduction in the ecotoxicity of the dye solutions, suggesting further degradation of the initial breakdown products mdpi.com.
Proposed Degradation Pathways for Specific Disperse Reds
Research on the degradation pathways of specific disperse red dyes provides models for understanding how Disperse Red 97 might be transformed. For azo disperse dyes, the primary degradation pathway often begins with the reductive cleavage of the azo bond, yielding aromatic amines nih.govresearchgate.net. These aromatic amines can then undergo further transformations, such as deamination, hydroxylation, and ring opening, eventually leading to mineralization into simpler compounds like carbon dioxide, water, and inorganic salts under aerobic conditions ijcmas.comresearchgate.net.
For example, a proposed mechanism for the degradation of Disperse Red 30 by Streptomyces sp. FX645 involves the initial cracking of the azo bond by azoreductase, followed by further transformation of the resulting aromatic amines through processes like nitroreduction, aminoacylation, and cyano hydrolysis nih.gov. Computational studies on other disperse red dyes, such as Disperse Red 73, have also explored the potential degradation pathways initiated by reactive species like hydroxyl radicals, suggesting that attack at the azo site is a favorable initial step .
While a specific degradation pathway for Disperse Red 97 was not explicitly found in the search results, its structure, likely containing an anthraquinone (B42736) backbone and potentially azo groups (although the primary search result describes an anthraquinone backbone for Disperse Red 97, other disperse reds are azo dyes, and the outline refers to azo-bond reduction), suggests that similar microbial and enzymatic mechanisms involving bond cleavage and further breakdown of aromatic structures would be relevant google.com.
Environmental Fate and Transformation in Water Systems
The environmental fate of disperse dyes like Disperse Red 97 in water systems is influenced by their physical and chemical properties, as well as various transformation processes canada.cagazette.gc.ca. Disperse dyes are characterized by low water solubility and a hydrophobic nature, which impacts their behavior in aquatic environments scbt.commst.dkmdpi.comcanada.cagazette.gc.ca.
Hydrolytic and Photolytic Stability Mechanisms
Disperse dyes are generally known for their chemical and photolytic stability, which is a desirable property for their use in textiles to ensure color fastness scbt.commst.dknih.gov. This stability can, however, contribute to their persistence in the environment.
Hydrolytic stability refers to the resistance of the dye molecule to degradation by hydrolysis in water scbt.comcloudfront.net. Disperse Red 97 and other disperse dyes are considered hydrolytically stable cloudfront.net. Some studies on related dyes or dye synthesis mention hydrolysis in the context of chemical reactions, but environmental hydrolysis as a significant degradation pathway for disperse dyes is generally considered unlikely scbt.comgoogle.comnih.govgoogle.com.
Photolytic stability refers to the resistance to degradation by light scbt.commst.dk. The chromophores of disperse dyes are designed to absorb light in the visible spectrum, but they are also expected to be stable to light exposure to prevent fading scbt.commst.dk. While some advanced oxidation processes involving UV light can degrade dyes, direct photolysis in the environment may be slow for stable disperse dyes openbiotechnologyjournal.comresearchgate.net.
Interaction with Environmental Matrices and Sediments
Due to their low water solubility and hydrophobic nature, disperse dyes have a significant potential to adsorb onto environmental matrices, particularly sediments and suspended solids in water systems scbt.commst.dkcanada.cagazette.gc.ca. This adsorption can lead to the accumulation of dyes in sediments, where they may persist for extended periods canada.cagazette.gc.ca.
The partitioning of disperse dyes between water and solid phases like sediment is influenced by factors such as the dye's hydrophobicity (indicated by a high octanol-water partition coefficient, log Kow) and the characteristics of the sediment scbt.commst.dkcanada.cagazette.gc.ca. Studies indicate that if released to wastewater, disperse dyes are more likely to be removed with sludge or adsorbed onto sediments rather than remaining dissolved in the water column canada.ca.
While adsorbed onto sediments, disperse dyes can potentially undergo degradation, particularly reductive degradation under anaerobic conditions that may exist in deeper sediment layers canada.ca. However, the rate and extent of this degradation can vary depending on the specific dye structure and the microbial community present in the sediment canada.ca.
Data Table: Properties and Environmental Fate of Disperse Dyes (General)
| Property | Value/Observation | Source(s) |
| Water Solubility | Low (< 1 mg/L) | scbt.commst.dkcanada.cagazette.gc.ca |
| Hydrophobicity (log Kow) | Moderate to High (e.g., 3.4 to 5.7) | mst.dkcanada.cagazette.gc.ca |
| Hydrolytic Stability | Stable | scbt.comcloudfront.net |
| Photolytic Stability | Generally Stable | scbt.commst.dk |
| Adsorption Potential | Significant, especially to sediments and sludge | scbt.commst.dkcanada.cagazette.gc.ca |
| Aerobic Biodegradability | Generally not readily biodegradable | scbt.comcanada.cacloudfront.net |
| Anaerobic Degradation | Potential for reductive degradation (e.g., azo bond) | researchgate.netcanada.ca |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Disperse Red 97 | 12223-48-2 |
| Disperse Red 1 | 17886 |
| Disperse Red 19 | 24852912 |
| Disperse Red F3B | Not found |
| Disperse Red 30 | Not found |
| Disperse Red 73 | Not found |
| Disperse Red 167 | Not found |
| Disperse Red 179 | Not found |
| Disperse Blue 79 | Not found |
| Disperse Yellow 3 | Not found |
Analytical Chemistry of Disperse Red Dyes in Complex Matrices
Chromatographic Methodologies for Identification and Quantification
Chromatographic techniques, often coupled with mass spectrometry, are indispensable for the separation, identification, and quantification of disperse dyes in complex samples. These methods provide the necessary selectivity and sensitivity to analyze dyes in matrices containing numerous other compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique widely applied for the analysis of disperse dyes in various matrices, including textiles and environmental water samples. nih.govnih.gov This hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. LC-MS/MS allows for the simultaneous determination of multiple disperse dyes in a single analysis. nih.gov
Methods involving Solid-Phase Extraction (SPE) coupled with LC-ESI-MS/MS have been developed for monitoring disperse azo dyes in environmental aquatic samples. nih.gov These methods often involve reversed-phase liquid chromatography columns and electrospray ionization (ESI) in positive mode, followed by detection using tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode. SRM transitions, specific precursor-to-product ion transitions, are optimized for each target dye to enhance selectivity and minimize matrix interferences.
While specific LC-MS/MS parameters and detailed data tables for Disperse Red 97 are not widely reported, studies on other disperse dyes illustrate the typical performance characteristics achievable. For instance, methods for other disperse dyes have demonstrated good linearity over a range of concentrations and achieved low limits of detection and quantification in environmental water samples.
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) MS or Fourier transform ion cyclotron resonance (FT-ICR) MS, plays a crucial role in the structural elucidation and confirmation of disperse dyes. HRMS provides accurate mass measurements, typically within a few parts per million (ppm), allowing for the determination of the elemental composition of the detected ions. This is particularly valuable for identifying unknown dyes or confirming the presence of target analytes based on their exact mass and isotopic profile.
Coupling HRMS with chromatographic separation (e.g., LC-HRMS) provides enhanced confidence in identification by combining retention time information with accurate mass data. Fragmentation in tandem mass spectrometry (HRMS/MS) provides structural information through the analysis of product ions, which can be used to confirm the molecular structure of a dye or to differentiate between isomeric compounds.
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) for Fiber Analysis
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid, direct analysis of solid samples, including textile fibers, with minimal or no sample preparation. This technique is particularly useful for the characterization of disperse dyes present on fibers.
In DART-MS, a stream of excited-state neutral atoms or molecules (typically helium or nitrogen) interacts with the surface of the sample, leading to the ionization of analytes, which are then detected by a mass spectrometer. DART-MS has been successfully applied to identify single disperse dyes and mixtures of dyes on polyester (B1180765) fibers. The technique is sensitive and can provide characteristic mass spectra for the dyes present on the fiber surface.
Studies using DART-MS for disperse dye analysis on polyester fibers have investigated optimal parameters such as gas temperature to achieve efficient ionization without causing significant damage to the fiber. The ability of DART-MS to directly analyze fibers makes it a valuable tool for rapid screening and preliminary identification in fields such as forensic science. While general applications to disperse dyes on fibers are established, specific reported applications or detailed data for Disperse Red 97 using DART-MS were not found in the search results.
Spectrophotometric Techniques for Dye Behavior Characterization
Spectrophotometric techniques, particularly UV-Vis spectroscopy, are valuable tools for characterizing the behavior of disperse dyes in solution, including their concentration and interactions with other substances.
UV-Vis Spectroscopy for Concentration and Interaction Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance as a function of wavelength. Disperse dyes exhibit characteristic absorption spectra in the UV-Vis region due to the presence of chromophores, such as azo groups or anthraquinone (B42736) structures. The wavelength of maximum absorbance (λmax) is a characteristic property of a dye and can be used for its identification and quantification.
UV-Vis spectroscopy is widely used for determining the concentration of disperse dyes in solutions based on the Beer-Lambert Law, which states that the absorbance is directly proportional to the concentration and path length. Analytical curves plotting absorbance versus concentration are constructed for quantitative analysis.
This technique is also employed to study the behavior of disperse dyes in different media, such as their solubility in aqueous solutions with various dispersants. Furthermore, UV-Vis spectroscopy can be used to investigate the interaction of disperse dyes with biomolecules like DNA, by observing changes in the dye's absorption spectrum upon binding.
While UV-Vis spectroscopy is a standard technique for disperse dyes, specific UV-Vis spectral data or detailed studies on the interaction of Disperse Red 97 using this method were not prominently featured in the search results. However, the principles and applications demonstrated for other disperse dyes are directly transferable.
Method Validation and Matrix Effects in Analytical Measurements
Method validation is a critical process in analytical chemistry to ensure that a method is suitable for its intended purpose. For the analysis of disperse dyes in complex matrices, validation typically involves assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy (evaluated through recovery studies), precision (repeatability and intermediate precision), and selectivity.
Matrix effects are a significant consideration in the analysis of complex samples, such as textile extracts or environmental water samples, using techniques like LC-MS/MS. Matrix components can interfere with the ionization of the analyte, leading to signal suppression or enhancement, which can affect the accuracy and precision of the measurements.
Method validation studies for disperse dyes using LC-MS/MS have evaluated matrix effects by comparing the analytical response of standards prepared in solvent with those prepared in the sample matrix. Some disperse dyes have shown notable matrix effects in textile extracts, highlighting the importance of using matrix-matched standards or applying compensation techniques to ensure accurate quantification. Recovery studies, where known amounts of dyes are added to blank matrix samples, are performed to assess the accuracy of the method in the presence of the matrix.
While general principles of method validation and the assessment of matrix effects are well-established for disperse dyes, specific detailed validation data and matrix effect evaluations focused solely on Disperse Red 97 in various complex matrices were not extensively found in the search results. However, the methodologies and considerations applied to other disperse dyes are directly relevant to the development and validation of analytical methods for Disperse Red 97.
Theoretical and Computational Investigations of Disperse Red Dyes
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of dye molecules. researchgate.netdergipark.org.tr These methods can predict molecular geometries, orbital energies (HOMO/LUMO), and the susceptibility of different molecular sites to chemical attack. acs.org
The degradation of azo dyes, often initiated by radical species like the hydroxyl radical (•OH) in advanced oxidation processes, is highly dependent on the dye's molecular structure. researchgate.net The Hammett equation provides a quantitative framework for understanding how substituents on the aromatic rings of the dye molecule influence the reaction rates. By correlating reaction rate constants with Hammett substituent constants (σ), it is possible to predict the effect of electron-donating or electron-withdrawing groups on the dye's susceptibility to degradation.
In studies on similar azo dyes, a good correlation has been found between the calculated reaction barriers for •OH attack and Hammett σp constants. researchgate.netresearchgate.net For an electrophilic attack by a hydroxyl radical, electron-donating groups (with negative σ values) increase the electron density on the aromatic ring, thereby accelerating the reaction. Conversely, electron-withdrawing groups (with positive σ values) deactivate the ring towards electrophilic attack and slow the degradation rate. researchgate.net This relationship is crucial for designing dyes with desired environmental persistence or, conversely, enhanced degradability.
Table 1: Predicted Influence of Substituents on Degradation Rate Based on Hammett Constants
| Substituent Group (Hypothetical on Aryl Ring) | Hammett Constant (σp) | Nature of Group | Predicted Effect on Electrophilic Degradation Rate |
|---|---|---|---|
| -OH | -0.37 | Strong Electron-Donating | Increase |
| -OCH₃ | -0.27 | Electron-Donating | Increase |
| -CH₃ | -0.17 | Weak Electron-Donating | Slight Increase |
| -H | 0.00 | Neutral | Baseline |
| -Cl | +0.23 | Weak Electron-Withdrawing | Decrease |
| -CN | +0.66 | Strong Electron-Withdrawing | Strong Decrease |
This table illustrates the general principle of Hammett correlations as applied to the degradation of aromatic compounds.
Potential Energy Surface (PES) analysis is a critical computational tool used to map the energy landscape of a chemical reaction, identifying transition states and reaction intermediates. researchgate.net This analysis reveals the most energetically favorable pathway for a reaction to proceed. For azo dyes, PES calculations have been used to investigate the mechanism of degradation by hydroxyl radicals. researchgate.netresearchgate.net
A key question in the degradation of dyes like Disperse Red 73, a related monoazo dye, is whether the initial radical attack is more favorable at the azo (-N=N-) bridge or at a carbon atom on one of the aromatic rings. researchgate.net
Attack on the Azo Group: The •OH radical can add to one of the nitrogen atoms of the azo linkage.
Attack on an Aromatic Ring: The •OH radical can add to a carbon atom in the phenyl or naphthyl ring systems, often leading to C-N bond cleavage.
Computational studies on Disperse Red 73 showed that while •OH radical attack is favorable at the azo site, the subsequent rupture of the C–N bond (arising from radical attack on a ring carbon) is often kinetically and thermodynamically more favorable than the cleavage of the N=N bond itself. researchgate.net The analysis of the PES allows for the determination of activation energy barriers for each potential pathway, confirming the most probable degradation mechanism and predicting the resulting intermediate products.
Table 2: Illustrative Energy Barriers for Competing Degradation Pathways of an Azo Dye
| Reaction Pathway | Description | Relative Activation Energy (Illustrative) | Implication |
|---|---|---|---|
| Pathway A: N=N Cleavage | Direct attack and scission of the azo bridge. | Higher | Kinetically less favorable |
This table is a generalized representation based on findings for similar dyes like Disperse Red 73. researchgate.net
Hammett Correlations in Degradation Reaction Kinetics
Molecular Modeling of Dye-Material Interactions
Molecular modeling encompasses a range of computational techniques used to simulate the interactions between a dye molecule and its surrounding environment, such as a solvent or a polymer fiber. These simulations provide insight into the physical basis for dyeing properties, such as affinity and fastness.
Hydrogen bonds are crucial non-covalent interactions that can significantly influence a dye's properties, including its solubility, aggregation behavior, and binding affinity to a substrate. huji.ac.ilosti.gov The structure of Disperse Red 97 contains several functional groups capable of acting as hydrogen bond donors and acceptors.
Molecular modeling techniques, from semi-empirical methods to higher-level DFT calculations, can predict the geometry and strength of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. researchgate.netnih.gov For instance, docking simulations of the related Disperse Red 1 with DNA have shown that hydrogen bonds play a predominant role in the binding mechanism. mdpi.com By identifying the primary sites for hydrogen bonding, simulations can help explain the dye's affinity for specific polymers that offer complementary functional groups (e.g., ester or amide groups in polyester (B1180765) and nylon).
Table 3: Potential Hydrogen Bonding Sites in Disperse Red 97
| Functional Group in Disperse Red 97 | Potential Role | Potential Partner in a Polymer (e.g., Polyester) |
|---|---|---|
| Hydroxyl (-OH) group | Donor | Carbonyl oxygen (C=O) |
| Amino (-NH) group | Donor | Carbonyl oxygen (C=O) |
| Carbonyl (C=O) group | Acceptor | N-H groups (in Nylon) |
The behavior of a disperse dye within a polymer matrix is a dynamic process involving the dye's orientation, mobility, and aggregation. These dynamics are fundamental to the dyeing process and the final properties of the colored material. Molecular dynamics (MD) simulations and modeling studies on systems like Disperse Red 1 in poly(methyl methacrylate) (PMMA) have provided significant understanding in this area. aip.orgacs.orgmdpi.com
These studies reveal that the rigidity of the polymer matrix is a key parameter governing the dye's behavior. acs.org
In flexible matrices: Dye molecules have greater rotational and translational freedom, which can affect the stability of the coloration.
In rigid matrices: The mobility of the dye is restricted, which can enhance the stability of induced optical properties like dichroism but may hinder the initial dye uptake. acs.org
Furthermore, the dye itself can influence the polymer's properties. At sufficient concentrations, small dye molecules can act as a plasticizer, increasing the free volume and chain mobility of the polymer. mdpi.com Conversely, an "antiplasticization" effect has also been observed, where the dye molecules restrict polymer chain motion, leading to an increase in the material's elastic modulus. mdpi.com Computational modeling helps to rationalize these complex, interdependent effects that are critical for optimizing dyeing procedures and developing novel functional materials.
Table 4: Summary of Dye-Polymer Matrix Interactions
| Matrix Property | Effect on Dye Dynamics | Consequence for Material Properties |
|---|---|---|
| High Rigidity | Restricted dye mobility and reorientation | High stability of optical anisotropy, potentially lower dyeing rate. acs.org |
| Low Rigidity (High Flexibility) | Increased dye mobility and reorientation | Faster relaxation of dye orientation, potential for dye aggregation. |
Future Research Directions and Emerging Paradigms in Disperse Red 97 Studies
Development of Novel Sustainable Synthesis Approaches
Traditional synthesis routes for anthraquinone (B42736) dyes often involve harsh chemicals and generate significant waste. The future of Disperse Red 97 production hinges on the adoption of green chemistry principles.
Enzymatic and Biocatalytic Routes: A promising frontier is the use of enzymes to catalyze key synthetic steps. For instance, research into the synthesis of 1-aminoanthraquinone (B167232), a crucial precursor, is exploring biocatalytic methods to replace hazardous nitration and reduction steps. researchgate.netgoogle.com Future work could focus on engineering specific enzymes for the direct functionalization of the anthraquinone core to produce Disperse Red 97, minimizing byproducts and energy consumption.
Continuous-Flow Synthesis: Microreactor technology offers a scalable and safer alternative to batch processing. mdpi.com A continuous-flow method for the high-temperature ammonolysis of 1-nitroanthraquinone (B1630840) to 1-aminoanthraquinone has been demonstrated, showcasing enhanced safety and efficiency. mdpi.com Applying this paradigm to the complete synthesis of Disperse Red 97 could significantly reduce reaction times and improve process control.
Greener Solvent Systems: The use of environmentally benign solvents is a key aspect of sustainable synthesis. Research into using media like polyethylene (B3416737) glycol (PEG) mixed with water, instead of concentrated sulfuric acid, for diazotization reactions in the synthesis of similar dyes points towards a greener path forward. researchgate.net Exploring such solvent systems for the sulfonation and amination steps in Disperse Red 97 synthesis could drastically reduce the environmental footprint of the process.
Advanced Functional Material Design Utilizing Disperse Red 97 Chromophores
The inherent photophysical properties of the Disperse Red 97 chromophore make it a candidate for applications beyond textiles. Researchers are exploring its integration into advanced functional materials.
Nonlinear Optical (NLO) Materials: Azo dyes and anthraquinone derivatives are known for their NLO properties. Disperse Red 19, a similar azo dye, is used in NLO polyesters for optical switching devices. sigmaaldrich.comsigmaaldrich.com The chromophore of Disperse Red 97, when incorporated into polymer matrices like polyimides or polymethyl methacrylate (B99206) (PMMA), could lead to the development of new materials for photonics and electro-optic devices. tandfonline.com Future research will likely focus on synthesizing polymerizable derivatives of Disperse Red 97 to create stable, high-performance NLO materials. beilstein-journals.org
Liquid Crystal Displays: Anthraquinone dyes are investigated for their use as guest molecules in host liquid crystal systems for display applications. The molecular shape and electronic properties of the dye are critical for performance. whiterose.ac.uk Tailoring the structure of Disperse Red 97 could optimize its alignment and dichroic ratio within a liquid crystal matrix, leading to improved contrast and color in next-generation displays.
Molecular Switches and Sensors: The photoisomerization capability of azo groups, a feature in some disperse dyes, allows them to act as molecular switches. While Disperse Red 97 is an anthraquinone dye, creating hybrid structures that incorporate photo-responsive moieties could lead to novel smart materials that change color or conformation in response to light, temperature, or chemical stimuli.
Innovations in Environmental Remediation Technologies
The release of textile dyes into wastewater is a significant environmental concern. Future research is focused on developing highly efficient and sustainable technologies for the degradation and removal of Disperse Red 97.
Advanced Oxidation Processes (AOPs): AOPs are a class of technologies that rely on the generation of highly reactive hydroxyl radicals to break down organic pollutants. mjcce.org.mknih.gov Studies on other anthraquinone dyes, such as Reactive Blue 19 and Polan Blue E2R, have shown high decolorization efficiency using methods like UV/TiO2, O3/H2O2, and the Fenton process. ajol.infolodz.plresearchgate.net Future work will aim to optimize these processes specifically for Disperse Red 97 and investigate hybrid AOP systems to achieve complete mineralization. lodz.pl
Table 1: Comparative Efficiency of Advanced Oxidation Processes on Anthraquinone Dyes
| AOP Method | Target Dye | Efficiency | Conditions |
|---|---|---|---|
| TiO2/UV/H2O2 | Reactive Blue 19 | Complete decolorization in 10 min | 1 g/L TiO2, 30.0 mmol/L H2O2 |
| Fenton Process (Pyrite Ash Catalyst) | Reactive Blue 4 | 99.9% decolorization in 30 min | pH 2.5, 0.2 g/L catalyst, 5 mM H2O2 |
Bioremediation: Utilizing microorganisms like bacteria, fungi, and algae to degrade dyes is an eco-friendly approach. frontiersin.orgijcmas.com Research has identified bacterial strains capable of rapidly decolorizing disperse dyes. ijcmas.com Future paradigms will involve isolating or genetically engineering microbes specifically for the efficient breakdown of the stable anthraquinone structure of Disperse Red 97 and identifying the metabolic pathways involved. frontiersin.org
Novel Adsorbents: The use of low-cost, effective biosorbents for dye removal is gaining traction. Materials like olive pomace have shown excellent performance in adsorbing and recovering disperse dyes from wastewater. mdpi.com Research will continue to explore and modify various agricultural and industrial byproducts to create high-capacity adsorbents for Disperse Red 97, focusing on reusability and recovery of the dye.
Integrative Analytical Strategies for Comprehensive Characterization
A thorough understanding of Disperse Red 97, its isomers, and its degradation byproducts requires sophisticated analytical techniques. Future strategies will integrate multiple methods for a more complete picture.
Hyphenated Chromatographic-Mass Spectrometric Techniques: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is the state-of-the-art for dye identification. researchgate.net This is crucial for separating Disperse Red 97 from other dyes in complex mixtures and for identifying the intermediate products formed during remediation. ajol.infomdpi.com Future developments will focus on ultra-high-performance liquid chromatography (UHPLC) for faster and more resolute separations. researchgate.net
Ambient Ionization Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART) mass spectrometry allow for the rapid identification of dyes directly on textile fibers with minimal to no sample preparation. acs.orgnih.gov This is particularly valuable for forensic analysis and quality control. Expanding DART-MS libraries to include Disperse Red 97 and its variants will be a key future direction. nih.gov
Spectroscopy and Chemometrics: Combining spectroscopic data (e.g., UV-Vis, FTIR) with chemometric analysis allows for the quantitative analysis of dyes in mixtures and the monitoring of degradation processes in real-time. frontiersin.orgmdpi.com This integrative approach can provide a deeper understanding of the kinetics and mechanisms of dye transformation.
Advanced Computational Predictions for Structure-Function Relationships
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties of dyes and guiding the design of new molecules.
Predicting Spectroscopic and Electronic Properties: DFT and Time-Dependent DFT (TD-DFT) calculations can accurately predict the absorption spectra (color), electronic transitions, and solvatochromic effects of dyes like Disperse Red 97. whiterose.ac.ukresearchgate.netresearchgate.netepa.gov This allows researchers to screen potential new dye structures and understand how modifications will affect their color and performance before undertaking laborious synthesis.
Table 2: Computationally Predicted Properties of Azo and Anthraquinone Dyes
| Dye Class | Computational Method | Predicted Property | Significance |
|---|---|---|---|
| Anthraquinone Dyes | DFT/TD-DFT | Absorption Spectra (λmax) | Correlates molecular structure with color. whiterose.ac.uk |
| Azo Dyes | DFT (B3LYP/6-31G(d)) | HOMO/LUMO Energy Levels | Predicts chemical reactivity and stability. acs.org |
| Azo Pyridone Dyes | DFT | Radical Attack Susceptibility | Elucidates degradation pathways. researchgate.net |
Elucidating Reaction Mechanisms: Computational studies can model the reaction pathways for both synthesis and degradation. For example, DFT has been used to investigate the mechanistic pathways of hydroxyl radical-initiated degradation of similar dyes, identifying the most likely sites of attack and the stability of intermediates. researchgate.net Applying these methods to Disperse Red 97 can help optimize remediation technologies.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of a dye with its properties, such as dyeing performance, fastness, and even toxicity. mdpi.com Future research will focus on building robust QSAR models for anthraquinone dyes to accelerate the design of safer, more effective, and more sustainable colorants.
Table of Mentioned Compounds
| Compound Name |
|---|
| Disperse Red 97 |
| 1-amino-2-phenoxy-4-hydroxyanthraquinone |
| 1-amino-2-(4'-chlorosulfonyl)phenoxy-4-hydroxyanthraquinone |
| 3-ethoxypropylamine (B153944) |
| Disperse Red 1 |
| 1-aminoanthraquinone |
| Reactive Blue 19 |
| Polan Blue E2R |
| Reactive Blue 4 |
| Disperse Red 19 |
| Poly(methyl methacrylate) |
| Polyimides |
| Titanium dioxide |
| Ozone |
| Hydrogen peroxide |
| Olive Pomace |
Q & A
Q. What experimental methods are recommended for assessing the stability of Disperse Red 97 in ink formulations?
Stability testing should include:
- Thermal stability : Incubate samples at 60°C for 14 days and measure changes in average particle size, viscosity, and surface tension .
- Freeze-thaw stability : Expose samples to -20°C for 24 hours and analyze particle aggregation and sedimentation .
- Centrifugal stability : Centrifuge at 3,000 rpm for 30 minutes and calculate specific absorbance () to quantify sedimentation .
- Zeta potential analysis : Use a Zetasizer Nano instrument to evaluate colloidal stability under varying pH conditions (optimally 8-9) .
Q. How do additives like glycerol and ethylene glycol influence the stability of Disperse Red 97 in aqueous systems?
- Viscosity modulation : A 6–14 wt% mixture of glycerol and ethylene glycol reduces sedimentation by increasing ink viscosity, slowing particle movement per the Stokes equation .
- Freeze-thaw protection : Hydroxyl groups in these alcohols bind water molecules, inhibiting crystallization at low temperatures .
- Critical limits : Exceeding 20 wt% alcohol degrades thermal stability due to dye recrystallization upon cooling .
Advanced Research Questions
Q. How can researchers resolve contradictions in additive effects on Disperse Red 97 stability (e.g., PVP-K30 vs. SDS interactions)?
- PVP-K30 and SDS synergy : At 0.7 wt% PVP-K30 and <0.15 wt% SDS, pseudo-polyanion complexes form, enhancing centrifugal stability. However, exceeding these thresholds disrupts colloidal balance, increasing particle agglomeration .
- Methodological approach : Use a factorial design to test additive combinations systematically. Measure zeta potential, particle size distribution, and absorbance to model interaction effects .
Q. What statistical methods are suitable for analyzing nonlinear stability responses in Disperse Red 97 formulations (e.g., alcohol content vs. thermal stability)?
- Nonlinear regression : Fit data to models like polynomial or exponential decay to identify critical thresholds (e.g., alcohol content beyond 20 wt% reduces stability) .
- Multivariate analysis : Apply ANOVA to isolate the impact of variables (e.g., pH, surfactant concentration) on stability parameters .
Q. How can researchers optimize Disperse Red 97 ink formulations when multiple stability parameters conflict (e.g., thermal vs. freeze-thaw stability)?
- Trade-off analysis : Use Pareto optimization to balance competing factors. For example, prioritize surfactant mixtures (e.g., 0.2 wt% FAPE + SDS) that improve freeze-thaw stability while accepting moderate thermal stability trade-offs .
- Response Surface Methodology (RSM) : Design experiments to map interactions between variables (e.g., alcohol content, pH) and identify compromise conditions .
Data Interpretation & Reporting
Q. How should researchers address discrepancies in particle size measurements between dynamic light scattering (DLS) and TEM imaging?
- DLS limitations : DLS overestimates polydisperse systems due to intensity-weighted averaging. Cross-validate with TEM to confirm monodispersity .
- Reporting standards : Include both mean particle size (DLS) and TEM micrographs in supplementary materials for transparency .
Q. What criteria define a robust research question for Disperse Red 97 studies?
- Gap-driven : Address unresolved issues (e.g., pH-dependent aggregation mechanisms) .
- Measurable : Ensure variables (e.g., zeta potential, absorbance) are quantifiable via standardized protocols .
- Reproducible : Document methods comprehensively, including filter sizes (0.2–0.8 μm) and instrument calibration details .
Tables for Reference
Table 1. Optimal Additive Concentrations for Disperse Red 97 Ink Stability
| Additive | Recommended Concentration | Effect on Stability |
|---|---|---|
| PVP-K30 | ≤0.7 wt% | Enhances centrifugal stability |
| Triethanolamine (TEA) | <1 wt% | Maintains pH 8-9, stabilizes zeta potential |
| SDS | <0.15 wt% | Reduces particle agglomeration |
| Glycerol/Ethylene Glycol | 6–14 wt% | Improves freeze-thaw stability |
Table 2. Key Stability Test Parameters
| Test | Conditions | Key Metrics Measured |
|---|---|---|
| Thermal Stability | 60°C, 14 days | Δ Particle size, viscosity |
| Freeze-Thaw Stability | -20°C, 24 hours | Sedimentation rate, absorbance |
| Centrifugal Stability | 3,000 rpm, 30 minutes | Specific absorbance () |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
